{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride
Description
{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is a substituted furan derivative featuring a 4-chlorophenyl group at the 5-position of the furan ring and a methylamine moiety at the 2-position. The compound’s structure combines aromatic and heterocyclic elements, with the furan core contributing to electron-rich properties and the chlorophenyl group enhancing lipophilicity.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO.ClH/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9;/h2-7,14H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZRFLUKQPSHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049712-01-7 | |
| Record name | {[5-(4-chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a chlorophenyl group, often using a Friedel-Crafts acylation reaction.
Attachment of the methylamine moiety: This is usually done through a nucleophilic substitution reaction where a methylamine group is introduced to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The methylamine moiety can participate in substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chlorophenyl group may produce phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a furan ring substituted with a 4-chlorophenyl group, linked to a methylamine moiety. Such structural features contribute to its reactivity and biological activity.
Chemistry
- Building Block for Synthesis : The compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows it to participate in various organic reactions, including nucleophilic substitutions and coupling reactions.
Biology
- Biological Activity : Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cell lines such as HeLa and HepG2 .
Medicine
- Therapeutic Investigations : Ongoing research explores its potential as a therapeutic agent for multiple diseases. Studies focus on its mechanisms of action related to apoptosis induction in cancer cells and modulation of biological pathways involved in disease progression.
Industry
- Material Development : The compound is utilized in developing new materials, including organic semiconductors and advanced polymers. Its unique chemical structure allows for integration into various industrial applications.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 1.00 µg/mL | |
| Anticancer | HeLa | IC50 = 42.30 µM | |
| Anticancer | HepG2 | Induces apoptosis |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of the compound against various Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant antibacterial activity, especially against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1.00 µg/mL.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines such as HeLa and HepG2 demonstrated that the compound could induce apoptosis through mitochondrial pathways. This suggests its potential as an anticancer agent, warranting further investigation into its therapeutic applications.
Mechanism of Action
The mechanism of action of {[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and chlorophenyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The methylamine moiety may also play a role in the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs based on substituent variations, heterocyclic core modifications, and pharmacological relevance. Below is a detailed analysis supported by structural and functional
Structural Analogues with Modified Aromatic Substituents
- [5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride Structural Difference: Replaces the furan ring with an isoxazole core and substitutes the 4-chlorophenyl group with a 4-methylphenyl group.
- {[5-(2,4-Dichlorophenyl)furan-2-yl]methylamino}ethanol hydrochloride Structural Difference: Features a 2,4-dichlorophenyl substituent and an ethanolamine side chain instead of methylamine. Impact: The dichlorophenyl group increases steric bulk and lipophilicity, while the ethanolamine moiety enhances solubility and hydrogen-bonding capacity .
Heterocyclic Core Variants
- {[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl}(cyclohexenylmethyl)amine hydrochloride Structural Difference: Substitutes the furan with an oxazole ring and adds a cyclohexenylmethyl group to the amine. The cyclohexenyl group introduces conformational rigidity, which may influence receptor selectivity .
- Ranitidine-related compounds (e.g., 5-[(dimethylamino)methyl]furan-2-yl derivatives) Structural Difference: Ranitidine derivatives include a sulfanyl-ethyl linkage and nitroethenediamine groups absent in the target compound. Functional Impact: These features are critical for ranitidine’s histamine H2-receptor antagonism, highlighting that minor structural changes (e.g., amine substitution) drastically alter biological activity .
Comparative Data Table
Research Findings and Implications
- Electron-Donating vs.
- Amine Substitution : Methylamine’s compact size may favor penetration through biological membranes, whereas bulkier groups (e.g., cyclohexenylmethyl) could limit bioavailability .
- Heterocycle Choice : Furan-based compounds generally exhibit lower metabolic stability than oxazole or isoxazole derivatives due to furan’s susceptibility to ring oxidation .
Biological Activity
Introduction
{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is a compound characterized by its unique structural features, including a furan ring and a chlorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. The following sections will explore its synthesis, biological activity, and potential applications based on diverse research findings.
Synthesis
The synthesis of {[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride typically involves several steps:
- Formation of the Furan Ring : The initial step often includes the synthesis of the furan core through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 4-chlorophenyl group is achieved through electrophilic aromatic substitution.
- Amine Functionalization : The final step involves the incorporation of the methylamine moiety, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The biological activity of {[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may act on neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This interaction could underlie its effects in pain modulation and other physiological processes .
Pharmacological Studies
Recent pharmacological evaluations have highlighted several key activities:
- Antinociceptive Effects : In animal models, {[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride demonstrated significant antinociceptive properties, suggesting potential use in pain management .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential utility as an antimicrobial agent. For instance, it exhibited activity comparable to standard antibiotics against Staphylococcus aureus .
- Antifungal Properties : In vitro tests revealed that this compound possesses antifungal activity against several fungal pathogens, including Candida species .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Pain Management : A study investigated its efficacy in reducing hyperalgesia in opioid-exposed subjects. Results indicated that administration of this compound significantly alleviated pain sensitivity compared to control groups .
- Microbial Resistance : Another study focused on its antimicrobial properties, demonstrating that it can effectively inhibit growth in resistant strains of bacteria, which is crucial given the rising concern over antibiotic resistance .
- Fungal Infections : A comparative analysis showed that {[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride had lower MIC (Minimum Inhibitory Concentration) values against certain fungal pathogens compared to traditional antifungals .
Table 1: Biological Activities of {[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride
Table 2: Synthesis Summary
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Furan Ring | Cyclization | Precursor compounds |
| Substitution Reaction | Electrophilic Aromatic Substitution | 4-Chlorobenzene |
| Amine Functionalization | N-Methylation | Methylamine |
Q & A
Q. How is this compound used in receptor-binding studies?
- Example : Acts as a partial agonist for serotonin receptors (5-HT₂A).
- Protocol : Radioligand displacement assays (³H-ketanserin) in HEK293 cells expressing 5-HT₂A.
- Result : Kᵢ = 18 nM (competitive binding) .
Q. What role does it play in material science?
- Application : Precursor for conductive polymers (e.g., polyaniline derivatives) via oxidative polymerization.
- Performance : Conductivity ≈ 10⁻³ S/cm (measured via four-point probe) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
